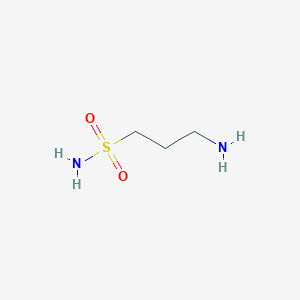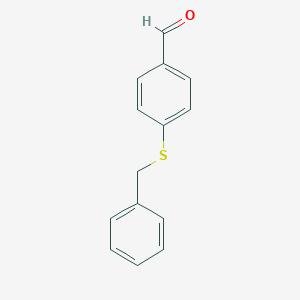
4-(苄硫基)苯甲醛
概述
描述
4-(Benzylsulfanyl)benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a benzylsulfanyl group attached to the benzaldehyde moiety. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
科学研究应用
4-(Benzylsulfanyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
Target of Action
The primary target of 4-(Benzylsulfanyl)benzaldehyde is the hemozoin formation in Plasmodium species, the parasites responsible for malaria . Hemozoin is a by-product of hemoglobin digestion by the parasite, and its formation is crucial for the parasite’s survival .
Mode of Action
4-(Benzylsulfanyl)benzaldehyde interacts with its target by inhibiting the formation of β-hematin . β-hematin is a synthetic analogue of hemozoin. By inhibiting β-hematin formation, the compound disrupts the parasite’s ability to detoxify the free heme released during hemoglobin digestion . This leads to an accumulation of toxic free heme within the parasite, which can cause its death .
Biochemical Pathways
The compound affects the hemozoin formation pathway in the Plasmodium parasite . This pathway is part of the parasite’s hemoglobin digestion process, which is essential for its survival within the host’s red blood cells . By inhibiting hemozoin formation, the compound disrupts this pathway and its downstream effects, leading to the death of the parasite .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (which for this compound is 228.31 ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of 4-(Benzylsulfanyl)benzaldehyde’s action is the inhibition of hemozoin formation, leading to an accumulation of toxic free heme within the Plasmodium parasite . This can cause the death of the parasite, reducing the progression of malaria . In a study, certain compounds similar to 4-(Benzylsulfanyl)benzaldehyde showed enhanced antimalarial activity in vivo .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)benzaldehyde can be achieved through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with 1,3-dihydro-2H-1,3-benzimidazole-2-thione in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This reaction typically occurs under reflux conditions to ensure high yield.
Industrial Production Methods: Industrial production of 4-(Benzylsulfanyl)benzaldehyde often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 4-(Benzylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products:
Oxidation: 4-(Benzylsulfanyl)benzoic acid.
Reduction: 4-(Benzylsulfanyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
相似化合物的比较
4-(Benzylsulfonyl)benzaldehyde: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-(Methylsulfanyl)benzaldehyde: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
4-(Phenylsulfanyl)benzaldehyde: Similar structure but with a phenylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness: 4-(Benzylsulfanyl)benzaldehyde is unique due to its specific benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
4-benzylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEZWYYYMVTEIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511267 | |
| Record name | 4-(Benzylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-95-8 | |
| Record name | 4-(Benzylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
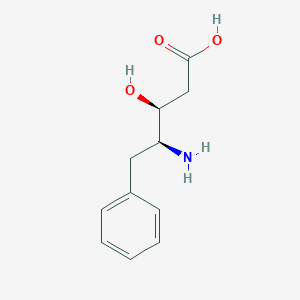
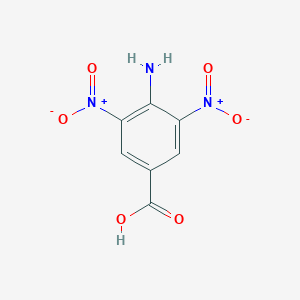

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
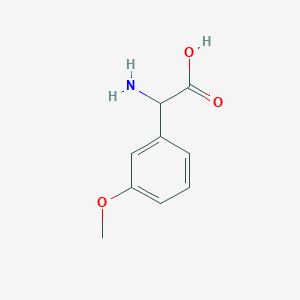

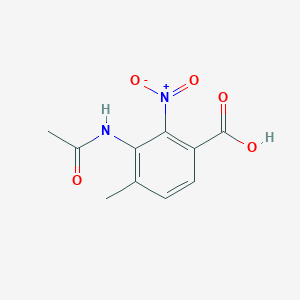
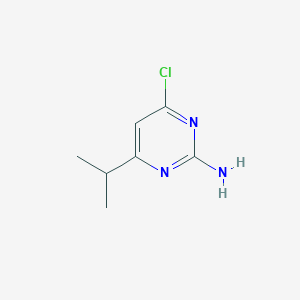
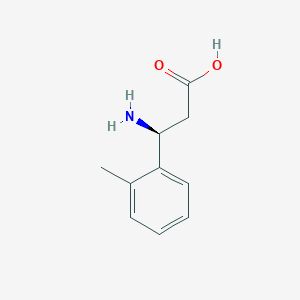
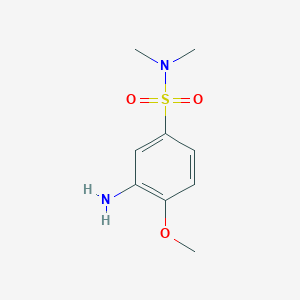
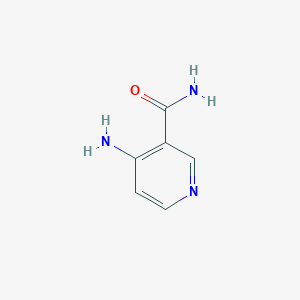

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)
